5-甲基-2-氧代己酸乙酯

描述

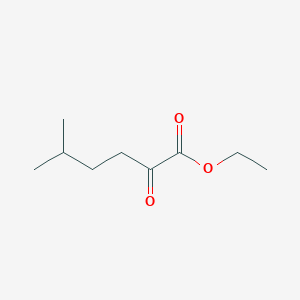

Ethyl 5-methyl-2-oxohexanoate, also known as Ethyl 4-acetylbutyrate, is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.1950 .

Synthesis Analysis

The synthesis of Ethyl 5-methyl-2-oxohexanoate can be complex and involves multiple steps. The process often involves reducing prochiral ketones, which can be catalyzed by either isolated enzymes or whole cells that exhibit ketone-reducing activity . One strategy for in situ acetone removal in the biocatalytic reduction of ethyl 5-oxohexanoate to (S)-ethyl 5-hydroxyhexanoate involves stripping out acetone from the reactor system by gassing the aqueous solution with humidified compressed air .

Molecular Structure Analysis

The molecular structure of Ethyl 5-methyl-2-oxohexanoate can be viewed using computational tools . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Biocatalytic ketone reduction is a powerful tool for the production of chiral alcohols . This process is often used in the production of Ethyl 5-methyl-2-oxohexanoate. The reaction is dependent on cofactors, and one major task in process development is to provide an effective method for regeneration of the consumed cofactors .

Physical And Chemical Properties Analysis

Ethyl 5-methyl-2-oxohexanoate has a molecular weight of 158.197 g/mol . It has a density of 1.0±0.1 g/cm3 . The boiling point is 207.1±8.0 °C at 760 mmHg .

科学研究应用

生物素合成

5-甲基-2-氧代己酸乙酯在生物素的合成中发挥作用,生物素是一种重要的维生素。它的衍生物 6-(5-甲基-2-氧代-4-咪唑啉-4-基)-6-氧代己酸乙酯的区域选择性氯化已使用亚甲基氯中的酰氯成功进行。这一过程导致了生物素合成中关键化合物的开发,例如四氢生物素酯 (Zav’yalov et al., 2006).

他汀类前体合成

5-甲基-2-氧代己酸乙酯也是他汀类药物合成的关键中间体,他汀类药物是用于胆固醇管理的重要药物。已经研究了该化合物从 (S)-苹果酸的合成及其随后的使用各种催化剂进行高度立体选择性氢化,从而提高了他汀类的产量 (Tararov et al., 2006).

白三烯合成中的中间体

此外,5-甲基-2-氧代己酸乙酯的衍生物,如 5S-(苯甲酰氧基)-6-氧代己酸甲酯,作为白三烯合成路线中的中间体,而白三烯是花生四烯酸代谢的产物,在炎症反应中很重要 (Hayes & Wallace, 1990).

作用机制

Target of Action

Ethyl 5-methyl-2-oxohexanoate is a ketone compound . The primary targets of this compound are enzymes that can catalyze the reduction of ketones, such as alcohol dehydrogenases (ADHs) . These enzymes play a crucial role in metabolic processes, particularly in the breakdown of alcohols that can be toxic to the body.

Mode of Action

The compound interacts with its targets through a process known as biocatalytic ketone reduction . In this process, the ketone group in the compound is reduced to an alcohol group. This reaction is catalyzed by enzymes like ADHs, which use a cofactor, usually NADH or NADPH, to facilitate the reduction .

Biochemical Pathways

The reduction of the ketone group in Ethyl 5-methyl-2-oxohexanoate leads to the formation of a chiral alcohol . This process affects the metabolic pathways involving the breakdown and synthesis of alcohols and ketones. The downstream effects include the generation of energy and the production of other metabolites necessary for various biological functions.

Result of Action

The reduction of Ethyl 5-methyl-2-oxohexanoate results in the formation of a chiral alcohol . Chiral alcohols are important building blocks in the chemical and pharmaceutical industry, used in the production of various products including chemical catalysts, liquid crystals, flavors, agrochemicals, and drugs .

Action Environment

The action, efficacy, and stability of Ethyl 5-methyl-2-oxohexanoate can be influenced by various environmental factors. For instance, the pH and temperature can affect the activity of the enzymes involved in its reduction . Additionally, the presence of other substances, such as inhibitors or activators of the enzymes, can also impact the compound’s action.

安全和危害

Ethyl 5-methyl-2-oxohexanoate is classified as a warning signal word . It is recommended to prevent the generation of vapor or mist, keep away from flames and hot surfaces, and take measures to prevent the build-up of electrostatic charge . It is also advised to use explosion-proof equipment and wash hands and face thoroughly after handling .

属性

IUPAC Name |

ethyl 5-methyl-2-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-4-12-9(11)8(10)6-5-7(2)3/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYINUTZTGDUOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-methyl-2-oxohexanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3120401.png)

![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B3120463.png)